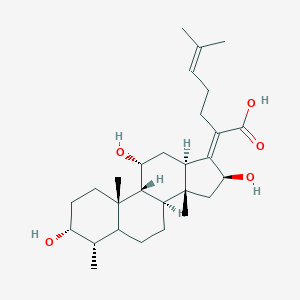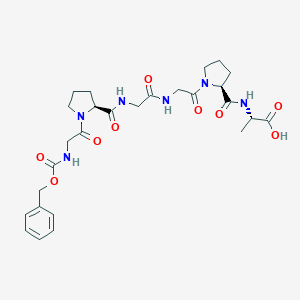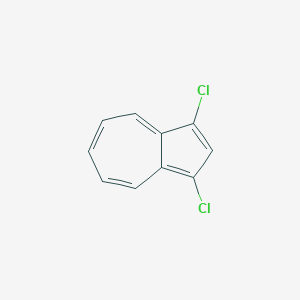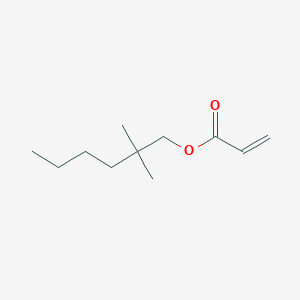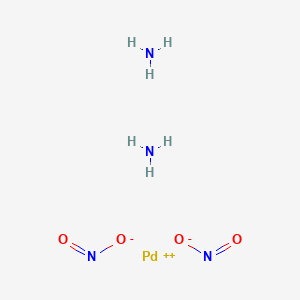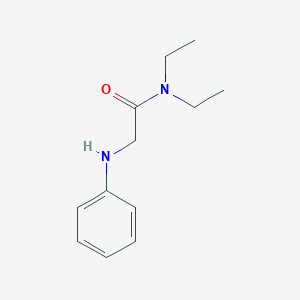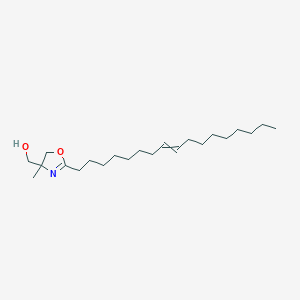
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is also known as OMDM-2 and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of OMDM-2 is not fully understood, but it has been suggested that it works by modulating the activity of ion channels in the brain. It has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
OMDM-2 has been found to have a range of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and can increase the production of anti-inflammatory cytokines, such as IL-10. It has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
OMDM-2 has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. It also has good bioavailability and can cross the blood-brain barrier. However, there are some limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on OMDM-2. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Finally, there is interest in developing new synthetic methods for OMDM-2 that are more efficient and cost-effective.
Conclusion:
In conclusion, OMDM-2 is a chemical compound that has been the subject of scientific research due to its potential use in various fields. It has been synthesized using various methods and has been found to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is thought to work by modulating the activity of ion channels in the brain. OMDM-2 has several advantages for lab experiments, but further studies are needed to determine its safety and efficacy. There are several future directions for research on OMDM-2, including its potential use as a treatment for epilepsy and other neurological disorders and its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases.
Synthesemethoden
OMDM-2 has been synthesized using various methods, including the reaction of 4-methyl-4-oxazolemethanol with heptadecenylmagnesium bromide and the reaction of 4-methyl-4-oxazolemethanol with heptadecenyl lithium. The latter method has been found to be more efficient, with a yield of 80%.
Wissenschaftliche Forschungsanwendungen
OMDM-2 has been the subject of scientific research due to its potential use as an anticonvulsant, neuroprotective agent, and anti-inflammatory agent. Studies have shown that OMDM-2 can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models.
Eigenschaften
CAS-Nummer |
14408-42-5 |
|---|---|
Produktname |
4-Oxazolemethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-4-methyl- |
Molekularformel |
C23H43NO2 |
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
(2-heptadec-8-enyl-4-methyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h10-11,24H,3-9,12-20H2,1-2H3 |
InChI-Schlüssel |
HCIRJRYSFLWMMS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(C)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(C)CO |
Andere CAS-Nummern |
14408-42-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



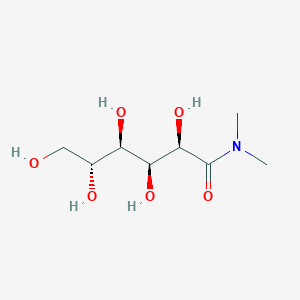
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
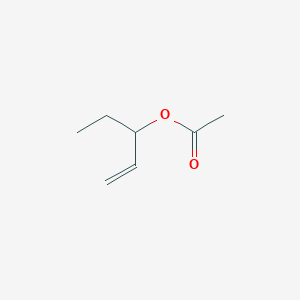
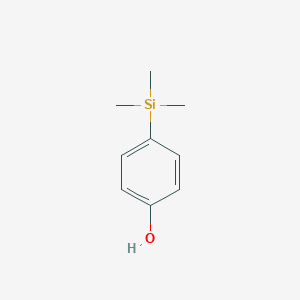
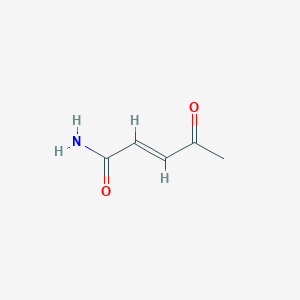
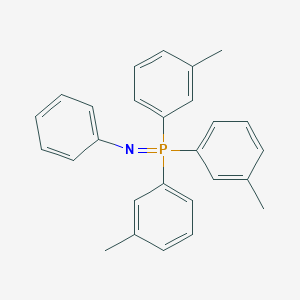
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
